- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral AmineChemBioChem, 2022, 23(8),,
Cas no 39516-03-5 ((R)-(-)-4-Phenyl-2-butanol)

(R)-(-)-4-Phenyl-2-butanol structure
Nome del prodotto:(R)-(-)-4-Phenyl-2-butanol
(R)-(-)-4-Phenyl-2-butanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-(-)-4-Phenyl-2-butanol
- (R)-(?)-4-Phenyl-2-butanol
- UNII-3R10Q45I3F
- Benzenepropanol, alpha-methyl-, (alphaR)-
- (R)-4-phenyl-butan-2-ol
- (R)-alpha-Methylbenzenepropanol
- 39516-03-5
- D97163
- (R)-1-Methyl-3-phenylpropanol
- Q27257921
- (-)-4-Phenyl-2-butanol
- BENZENEPROPANOL, .ALPHA.-METHYL-, (.ALPHA.R)-
- MFCD03093081
- 4-Phenyl-2-butanol, (2R)-
- DTXSID301032067
- (.ALPHA.R)-.ALPHA.-METHYLBENZENEPROPANOL
- EN300-298248
- (R)-4-Phenyl-2-butanol
- GDWRKZLROIFUML-SECBINFHSA-N
- (alphar)-alpha-Methylbenzenepropanol
- (2R)-4-phenyl-2-butanol
- (2R)-4-phenylbutan-2-ol
- (R)-.ALPHA.-METHYLBENZENEPROPANOL
- SCHEMBL2942767
- CS-0179418
- (R)-(-)-4-Phenyl-2-butanol, 98%, optical purity ee: 99% (GLC)
- AKOS025295288
- Benzenepropanol, alpha-methyl-, (R)-
- 4-Phenyl-2-butanol, (R)-
- (R)-1-Methyl-3-phenyl-1-propanol
- BENZENEPROPANOL, .ALPHA.-METHYL-, (R)-
- BS-53185
- (R)-4-Phenylbutan-2-ol
- 3R10Q45I3F
-
- MDL: MFCD03093081
- Inchi: InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
- Chiave InChI: GDWRKZLROIFUML-SECBINFHSA-N
- Sorrisi: C[C@H](CCC1=CC=CC=C1)O
- BRN: 5248382
Proprietà calcolate
- Massa esatta: 150.10400
- Massa monoisotopica: 150.104465066g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 95
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.3
Proprietà sperimentali
- Colore/forma: liquido
- Densità: 0.976 g/mL at 25 °C(lit.)
- Punto di ebollizione: 206-207 °C(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C - Indice di rifrazione: n20/D 1.5150(lit.)
- PSA: 20.23000
- LogP: 2.00000
- Solubilità: Non determinato
- Attività ottica: [α]20/D −17.0°, c = 1% in chloroform
(R)-(-)-4-Phenyl-2-butanol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S24/25
- Termine di sicurezza:S24/25
(R)-(-)-4-Phenyl-2-butanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298248-2.5g |
(2R)-4-phenylbutan-2-ol |
39516-03-5 | 95.0% | 2.5g |
$75.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1236147-5g |
(R)-4-Phenylbutan-2-ol |
39516-03-5 | 98% | 5g |
$190 | 2024-06-07 | |
Enamine | EN300-298248-0.25g |
(2R)-4-phenylbutan-2-ol |
39516-03-5 | 95.0% | 0.25g |
$20.0 | 2025-03-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170111-1g |
(R)-(-)-4-Phenyl-2-butanol |
39516-03-5 | 98% | 1g |
¥1383.90 | 2023-09-02 | |
Enamine | EN300-298248-0.5g |
(2R)-4-phenylbutan-2-ol |
39516-03-5 | 95.0% | 0.5g |
$32.0 | 2025-03-19 | |
Enamine | EN300-298248-0.1g |
(2R)-4-phenylbutan-2-ol |
39516-03-5 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
A2B Chem LLC | AB55436-1g |
(R)-4-Phenylbutan-2-ol |
39516-03-5 | 98% | 1g |
$37.00 | 2024-04-20 | |
A2B Chem LLC | AB55436-5g |
(R)-4-Phenylbutan-2-ol |
39516-03-5 | 98% | 5g |
$111.00 | 2024-04-20 | |
Aaron | AR003CS8-250mg |
(R)-4-Phenylbutan-2-ol |
39516-03-5 | 98% | 250mg |
$10.00 | 2025-02-11 | |
Aaron | AR003CS8-25g |
(R)-4-Phenylbutan-2-ol |
39516-03-5 | 98% | 25g |
$526.00 | 2025-02-11 |
(R)-(-)-4-Phenyl-2-butanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C
Riferimento
(R)-(-)-4-Phenyl-2-butanol Raw materials
(R)-(-)-4-Phenyl-2-butanol Preparation Products
(R)-(-)-4-Phenyl-2-butanol Letteratura correlata
-
Ibrahim Karume,Musa M. Musa,Odey Bsharat,Masateru Takahashi,Samir M. Hamdan,Bassam El Ali RSC Adv. 2016 6 96616
-
Beichen Cheng,Rachel S. Heath,Nicholas J. Turner,Fraser A. Armstrong,Clare F. Megarity Chem. Commun. 2022 58 11713
39516-03-5 ((R)-(-)-4-Phenyl-2-butanol) Prodotti correlati
- 3208-26-2(9-Phenyl-1-nonanol)
- 62607-69-6(10-Phenyldecan-1-Ol)
- 25634-93-9(Benzenepentanol, b-methyl-)
- 2430-16-2(6-Phenylhexanol)
- 10521-91-2(5-Phenyl-1-pentanol)
- 53392-07-7(4-p-tolylbutan-1-ol)
- 3208-25-1(7-Phenylheptan-1-ol)
- 10472-97-6(8-Phenyloctan-1-ol)
- 2344-70-9(4-Phenyl-2-butanol)
- 3360-41-6(4-Phenyl-1-butanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:39516-03-5)(R)-(-)-4-Phenyl-2-butanol

Purezza:99%
Quantità:1g
Prezzo ($):166.0